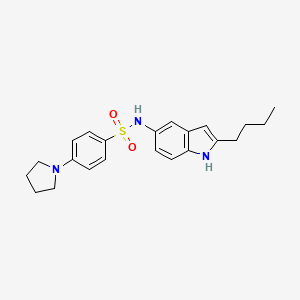![molecular formula C4H3N5S2 B12921354 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 62871-66-3](/img/structure/B12921354.png)
3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of a base such as triethylamine . The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .
Industrial Production Methods
While specific industrial production methods for 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and bases like triethylamine. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .
Wissenschaftliche Forschungsanwendungen
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:
Wirkmechanismus
The mechanism by which 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzymes such as topoisomerase, which plays a crucial role in DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione: This compound shares a similar triazolopyrimidine core but lacks the dithione functionality.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is unique due to its dithione functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Eigenschaften
CAS-Nummer |
62871-66-3 |
|---|---|
Molekularformel |
C4H3N5S2 |
Molekulargewicht |
185.2 g/mol |
IUPAC-Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C4H3N5S2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) |
InChI-Schlüssel |
YUJNBMCJDVVXIB-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NNN=C1NC(=S)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
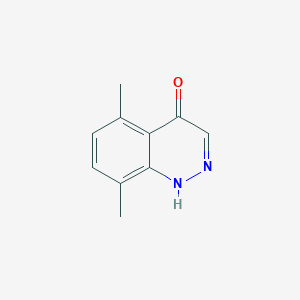

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

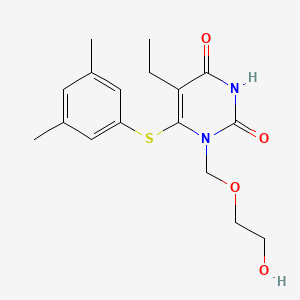
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
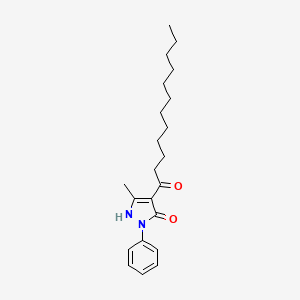
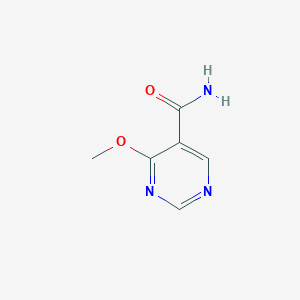

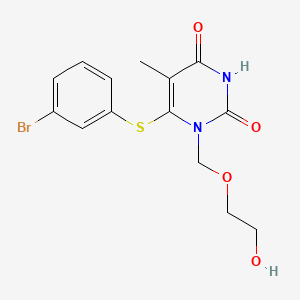
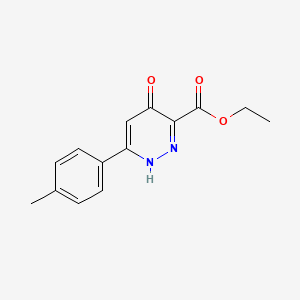
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
